An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic molecules.[1] The introduction of a bromine atom at the 7-position offers a versatile handle for further chemical elaboration through cross-coupling reactions, while the gem-dimethyl group at the 4-position introduces conformational rigidity and potential metabolic stability. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing a foundational understanding of this specific heterocyclic building block.
Introduction: The Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one moiety is a prominent structural motif in a wide array of natural products and pharmacologically active compounds.[1] Its rigidified, conformationally constrained structure often imparts favorable binding characteristics to biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, inhibitors of poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy, and as agents targeting the central nervous system.[2][3]
The subject of this guide, 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, is a derivative of particular interest. The bromine substituent at the 7-position serves as a key functional group for synthetic diversification, enabling the introduction of various aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[4][5] The gem-dimethyl substitution at the 4-position is a strategic modification to block potential sites of metabolism and to introduce a specific conformational bias, which can be critical for optimizing ligand-receptor interactions.
Physicochemical and Structural Properties
While specific experimental data for 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is not extensively reported in the peer-reviewed literature, its fundamental properties can be predicted based on its chemical structure and data from closely related analogs.
| Property | Predicted/Known Value | Source/Basis |
| CAS Number | 1784426-29-4 | Commercial Suppliers |
| Molecular Formula | C₁₁H₁₂BrNO | --- |
| Molecular Weight | 254.12 g/mol | --- |
| Physical Form | Solid | Commercial Suppliers |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General properties of similar organic compounds. |
| Melting Point | Not reported. Expected to be a crystalline solid with a defined melting point. | --- |
Proposed Synthesis Methodology
The synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can be logically approached through a multi-step sequence, culminating in a Bischler-Napieralski cyclization. This classical reaction is a robust method for the formation of 3,4-dihydroisoquinolines from β-phenethylamides.[6][7]
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The target molecule can be disconnected at the C1-N2 and C4a-C8a bonds, leading back to a substituted β-phenethylamine precursor.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed synthetic route based on established chemical transformations. Optimization of reaction conditions would be necessary to achieve high yields and purity.
Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile
-
To a solution of 4-bromophenylacetonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C.
-
After stirring for 30 minutes, add two equivalents of methyl iodide (CH₃I) and allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-amine
-
Dissolve the 2-(4-bromophenyl)-2-methylpropanenitrile in a suitable solvent such as diethyl ether or THF.
-
Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
-
Stir the reaction at room temperature until the nitrile is fully reduced (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Dry the organic phase and concentrate to yield the desired amine.
Step 3: Synthesis of N-Acetyl-2-(4-bromophenyl)-2-methylpropan-1-amine
-
Dissolve the 2-(4-bromophenyl)-2-methylpropan-1-amine in dichloromethane (DCM).
-
Add a base such as triethylamine (Et₃N) or pyridine.
-
Cool the solution to 0 °C and add acetyl chloride or acetic anhydride dropwise.
-
Stir at room temperature until the reaction is complete.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the amide precursor.
Step 4: Bischler-Napieralski Cyclization to form 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
-
To the N-acetyl-2-(4-bromophenyl)-2-methylpropan-1-amine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7]
-
Heat the reaction mixture, typically in a high-boiling inert solvent like toluene or xylene, or neat.
-
Monitor the progress of the cyclization by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice and basify with an aqueous solution of sodium hydroxide or ammonium hydroxide.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for the target compound.
Predicted Spectral Properties
The following spectral characteristics are predictions based on the known properties of the functional groups present in the molecule and data from analogous compounds.[8][9]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): Expected to appear in the range of δ 7.0-8.0 ppm. The proton at C8 is likely to be the most downfield due to the anisotropic effect of the carbonyl group. The protons at C5 and C6 will show splitting patterns consistent with their ortho and meta couplings.
-
Methylene Protons (C3-H₂, 2H): A singlet is expected in the range of δ 3.0-3.5 ppm.
-
Amide Proton (N-H, 1H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 7.5-8.5 ppm.
-
Methyl Protons (C4-(CH₃)₂, 6H): A sharp singlet is expected in the range of δ 1.2-1.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C1): Expected around δ 165-170 ppm.
-
Aromatic Carbons (6C): Expected in the range of δ 120-145 ppm. The carbon bearing the bromine (C7) will likely be around δ 120-125 ppm.
-
Quaternary Carbon (C4): Expected around δ 35-45 ppm.
-
Methylene Carbon (C3): Expected around δ 50-60 ppm.
-
Methyl Carbons (2C): Expected around δ 25-30 ppm.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) and its isotope peak (M+2) would be expected at m/z 253 and 255 with nearly equal intensity, which is characteristic of a monobrominated compound.[10] Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and subsequent fragmentation of the heterocyclic ring.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A broad absorption band around 3200 cm⁻¹.
-
C-H Stretch (aromatic): Peaks slightly above 3000 cm⁻¹.[11]
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.[12]
-
C=O Stretch (amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C=C Stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.[11]
-
C-Br Stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is dominated by the aryl bromide functionality and the lactam moiety.
Cross-Coupling Reactions at the 7-Position
The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce new aryl or heteroaryl groups, which is a common strategy for exploring structure-activity relationships (SAR).[13]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 7-amino derivatives.[14]
-
Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes.
Caption: Key cross-coupling reactions at the 7-bromo position.
Potential Therapeutic Applications
Given the established biological activities of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, this building block is a valuable starting point for the development of novel therapeutics.
-
PARP Inhibitors: The isoquinolinone core is a key pharmacophore in several known PARP inhibitors used in oncology.[2][15] The 7-position is often functionalized to interact with specific residues in the enzyme's active site.
-
Neuroscience Research: Derivatives of tetrahydroisoquinolines and related structures have been investigated for their roles in neurological disorders, including Parkinson's disease.[16] The unique substitution pattern of this molecule could lead to novel CNS-active agents.
-
Sigma (σ) Receptor Ligands: The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been utilized in the development of ligands for σ₂ receptors, which are potential biomarkers for cancer imaging.[3]
Conclusion
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one represents a strategically designed heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthesis offers a clear pathway to access this molecule, and the predicted spectral properties provide a basis for its characterization. The true value of this compound lies in its potential for synthetic diversification at the 7-position, enabling the exploration of a wide chemical space in the pursuit of novel therapeutics targeting a range of diseases, from cancer to neurological disorders.
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